3,4-二乙氧基-1,2,5-噻二唑-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

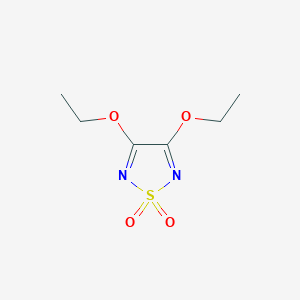

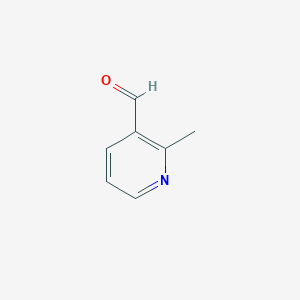

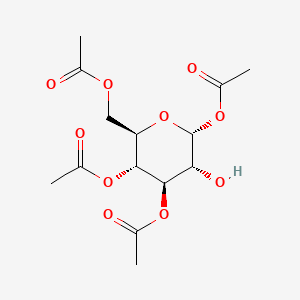

The compound 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms. Thiadiazole derivatives have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of reagents such as thiosemicarbazide and phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . For instance, 1,3,4-thiadiazole derivatives can be synthesized from carboxylic acid groups with thiosemicarbazide in the presence of these reagents. The structures of the synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.

Molecular Structure Analysis

Crystallographic studies, such as single-crystal X-ray diffraction, are used to determine the molecular structure of thiadiazole derivatives . Molecular orbital calculations, including ab initio methods, provide insights into the electronic structure, conformation, and reactivity of these compounds. Charge sensitivity analysis and density functional theory concepts are applied to obtain various sensitivity coefficients, which help predict the preferred sites of chemical reaction .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit diverse chemical reactivity. For example, the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1-oxide leads to the production of 2,4,6-triphenyl-1,3,5-triazine, which is a different behavior compared to other oxidation states of the heterocyclic sulfur atom . The reactivity of these compounds can be estimated using Fukui functions, which help compare reactive sites and rationalize their electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Electrochemical methods are used to study the properties of these compounds, such as the equilibrium between different forms and the stabilization of dianions by metal cations . The voltammetric properties of newly synthesized thiadiazole derivatives are also of interest, as they can provide information on the stability and reactivity of these compounds in various solvent mixtures .

科学研究应用

3,4-二乙氧基-1,2,5-噻二唑-1,1-二氧化物:全面的分析

药学研究: 1,3,4-噻二唑骨架以其多样的药理作用而闻名,被用作开发新型治疗物质的结构基础。3,4-二乙氧基-1,2,5-噻二唑-1,1-二氧化物的独特结构可以被探索用于潜在的药物开发 .

分子对接研究: 含有噻二唑核心的化合物在分子对接研究中显示出强烈的结合亲和力。这表明3,4-二乙氧基-1,2,5-噻二唑-1,1-二氧化物在药物发现过程中研究蛋白质-配体相互作用中可能具有价值 .

化学合成: 作为一种试剂,该化合物可用于有机合成过程,因为它具有反应性的噻二唑二氧化物基团,该基团可能参与各种化学反应以创建复杂的分子 .

材料科学: 噻二唑以其半导体特性而闻名。对3,4-二乙氧基-1,2,5-噻二唑-1,1-二氧化物的电子特性的研究可能导致其在电子材料或器件中的应用 .

生物学研究: 该化合物的潜在生物活性可以被研究用于抗菌或抗真菌应用。其对各种菌株的功效可能导致新的治疗方法或防腐剂 .

计算化学: 由于其定义的结构和性质,该化合物可用于计算化学程序进行模拟和可视化。它可以帮助理解分子动力学和相互作用 .

环境科学: 噻二唑因其在环境化学中的作用而被研究。3,4-二乙氧基-1,2,5-噻二唑-1,1-二氧化物可能被研究其降解产物或其与环境污染物的相互作用 .

分析化学: 由于其独特的化学结构,该化合物可用作分析方法(如高效液相色谱或液相色谱-质谱)中的标准或参考物质,以识别或量化类似的化合物 .

未来方向

The future research directions involving “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds include the development of novel, more effective anticancer therapeutics . There is also a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections .

作用机制

Target of Action

It’s known that 1,3,4-thiadiazole molecules, which are structurally similar, interfere with dna synthesis . This suggests that the compound might have a similar target.

Mode of Action

Based on the structural similarity to 1,3,4-thiadiazole molecules, it can be inferred that this compound might interfere with dna synthesis, thereby inhibiting replication of cells .

Biochemical Pathways

Given the potential interaction with dna synthesis, it’s plausible that the compound could affect pathways related to cell replication and growth .

Result of Action

Based on the potential interference with dna synthesis, it can be inferred that the compound might inhibit cell replication, potentially leading to a decrease in the growth of certain cells .

属性

IUPAC Name |

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMXSPCYRSRMJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)N=C1OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459067 |

Source

|

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55904-84-2 |

Source

|

| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)